molecular formula C21H22N2O5S2 B2822730 Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate CAS No. 899725-36-1

Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate

Cat. No.: B2822730
CAS No.: 899725-36-1
M. Wt: 446.54
InChI Key: LXPRYEWPDASNMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted at the 2-position with a methyl carboxylate group and at the 3-position with a sulfonyl-linked 4-(4-methoxyphenyl)piperazine moiety. The sulfonyl bridge enhances electronic delocalization, while the para-methoxy group on the phenyl ring may influence lipophilicity and receptor binding.

Properties

IUPAC Name

methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-27-16-9-7-15(8-10-16)22-11-13-23(14-12-22)30(25,26)20-17-5-3-4-6-18(17)29-19(20)21(24)28-2/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPRYEWPDASNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC4=CC=CC=C43)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring’s substitution pattern significantly impacts molecular interactions. Key analogs include:

  • Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (): Substituent: 2-fluorophenyl (vs. 4-methoxyphenyl in the target compound). The ethyl ester group could increase lipophilicity compared to the methyl ester .
  • Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate ():

    • Substituent: 3-methoxyphenyl (meta vs. para position).
    • Implications: The meta-methoxy group disrupts symmetry, possibly affecting binding to serotonin or dopamine receptors, where para-substituted analogs are often more active .
Table 1: Piperazine Substituent Comparison
Compound Name Piperazine Substituent Key Structural Feature Potential Impact
Target Compound 4-methoxyphenyl Para-methoxy, electron-donating Enhanced receptor binding
Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-... 2-fluorophenyl Ortho-fluoro, electron-withdrawing Reduced basicity, altered affinity
Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-... 3-methoxyphenyl Meta-methoxy, asymmetric Lower steric compatibility

Ester Group Modifications

The carboxylate ester group influences solubility and metabolic stability:

  • Methyl vs. Ethyl Esters: The target compound’s methyl ester may offer faster hydrolysis rates (higher metabolic clearance) compared to ethyl esters in analogs from and .

Benzothiophene Core Modifications

Compounds with amino-linked substituents instead of sulfonyl-piperazine groups exhibit distinct electronic profiles:

  • Methyl 3-[(4-Methoxyphenyl)amino]-1-benzothiophene-2-carboxylate (a): Substituent: Amino group directly linked to 4-methoxyphenyl.

Q & A

Q. What are the key synthetic routes for Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, typically starting with functionalization of the benzothiophene core followed by sulfonylation and piperazine coupling. Key steps include:

  • Sulfonylation : Reacting the benzothiophene intermediate with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid side reactions .
  • Piperazine coupling : Using 4-(4-methoxyphenyl)piperazine with a coupling agent like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane .
  • Esterification : Methylation of the carboxylate group using methanol and a catalytic acid (e.g., H₂SO₄) . Optimization focuses on solvent choice (polar aprotic solvents enhance sulfonylation efficiency), pH control (neutral for coupling stability), and purification via column chromatography or recrystallization .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Analytical methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, benzothiophene aromatic signals at δ 7.0–8.5 ppm) .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., calculated [M+H]⁺ = 487.12 g/mol) .
  • HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What preliminary biological screening assays are recommended for this compound?

Initial pharmacological profiling involves:

  • Receptor binding assays : Radioligand displacement studies for serotonin (5-HT₁A/₂A) or dopamine receptors due to the piperazine moiety’s affinity .
  • Enzyme inhibition : Testing against kinases or phosphodiesterases using fluorescence-based activity assays .
  • Cytotoxicity screening : MTT assays on HEK-293 or HepG2 cell lines to evaluate baseline toxicity (IC₅₀ > 50 µM considered low risk) .

Advanced Research Questions

Q. How can reaction yields be improved during the sulfonylation step, and what are common pitfalls?

Yield optimization strategies:

  • Temperature control : Maintaining sub-10°C prevents sulfonic acid decomposition .
  • Stoichiometric ratios : A 1.2:1 molar ratio of chlorosulfonic acid to benzothiophene intermediate minimizes unreacted starting material .
  • Side-product mitigation : Use of molecular sieves to absorb HCl byproducts and prevent acid-catalyzed degradation . Common pitfalls include over-sulfonylation (addressed by stepwise reagent addition) and moisture sensitivity (strict anhydrous conditions) .

Q. How should researchers resolve contradictions in receptor binding data across studies?

Discrepancies may arise from assay conditions (e.g., cell type, ligand concentration). Methodological solutions:

  • Orthogonal assays : Combine radioligand binding with functional assays (e.g., cAMP accumulation for GPCR activity) .
  • Structural analysis : Molecular docking simulations (using software like AutoDock Vina) to validate binding poses against crystal structures of target receptors .
  • Meta-analysis : Compare data across studies with standardized protocols (e.g., uniform protein concentrations and buffer systems) .

Q. What computational approaches are effective for predicting metabolic stability of this compound?

Advanced strategies include:

  • In silico metabolism prediction : Tools like StarDrop or Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., sulfonyl or ester groups prone to hydrolysis) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies for oxidative metabolism hotspots (e.g., methoxy or piperazine groups) .
  • CYP450 docking : Simulate interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) to predict clearance rates .

Q. How can solubility challenges in aqueous buffers be addressed for in vivo studies?

Strategies to enhance solubility:

  • Co-solvent systems : Use 10–20% DMSO/PEG-400 in saline for intravenous administration .
  • Salt formation : Convert the carboxylate to a sodium salt via saponification (NaOH in ethanol/water) .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

Q. What structural analogs of this compound have been explored to improve target selectivity?

Modifications include:

  • Piperazine substituents : Replacing 4-methoxyphenyl with 2,5-dimethylphenyl to reduce off-target receptor binding .
  • Benzothiophene substitution : Introducing trifluoromethyl groups at position 4 to enhance metabolic stability .
  • Sulfonyl replacements : Testing carboxamide or phosphoryl groups to modulate pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.